乙基 4-甲基异噁唑-3-羧酸酯

描述

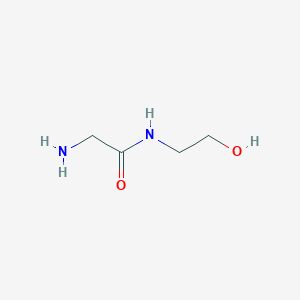

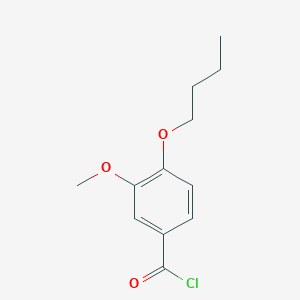

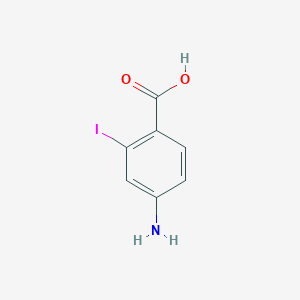

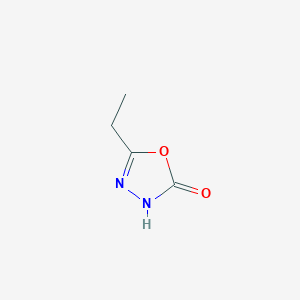

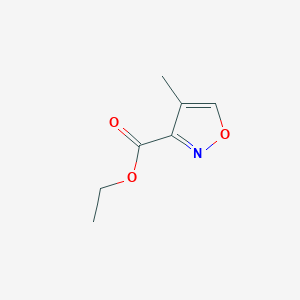

Ethyl 4-methylisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 3-position and the methyl group at the 4-position are common structural features in this class of compounds, which are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of ethyl 4-methylisoxazole-3-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, a general synthesis approach for 4-isoxazolecarboxylic esters, including ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves annulation, condensation, cycloaddition, elimination, and esterification reactions . Another method includes the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine, which yields ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been improved by protecting the 4-acetyl group, facilitating the introduction of various electrophiles to the 5-methyl position .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including ethyl 4-methylisoxazole-3-carboxylate, can be characterized by spectroscopic methods such as FTIR and NMR, and confirmed by X-ray crystallography . Theoretical methods like density functional theory (DFT) can also be used to predict and analyze the molecular geometry, vibrational assignments, and chemical shifts, providing a deeper understanding of the compound's structure .

Chemical Reactions Analysis

Ethyl 4-methylisoxazole-3-carboxylate can undergo various chemical reactions due to the presence of reactive sites in its structure. For example, photolysis of related ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . The lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate allows for the introduction of different electrophiles, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-methylisoxazole-3-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect the compound's boiling point, melting point, solubility, and stability. The molecular electrostatic potential (MEP) map and Mulliken population analysis can provide insights into the hydrogen bonding sites and the distribution of electron density within the molecule . These properties are essential for understanding the reactivity and potential applications of the compound in various fields.

科学研究应用

合成和药物化学

乙基 4-甲基异噁唑-3-羧酸酯是合成各种与医学相关的化学品的关键化合物。例如,它已被用于开发免疫调节剂,如将 5-氨基-3-甲基异噁唑-4-羧酸转化为 3-甲基异噁唑-4-羧酸乙酯,这是新型免疫调节剂的先导化合物 (Ryng 和 Szostak,2009)。此外,由异噁唑-5(2H)-酮合成手性 2-氨基烷基恶唑-4-羧酸酯,涉及乙基 4-甲基-5-氧代-2,5-二氢异噁唑-3-羧酸酯,突出了其在生产具有潜在治疗应用的化合物中的用途 (Cox、Prager 和 Svensson,2003)。

仿生合成

乙基 4-甲基异噁唑-3-羧酸酯在仿生合成中起着至关重要的作用,例如在高产率合成乙基 5-羟甲基-3-甲基异噁唑-4-羧酸酯中,它是 α-环吡咯酮酸收敛、仿生合成的前体 (Moorthie、McGarrigle、Stenson 和 Aggarwal,2007)。

有机化学和功能化

在有机化学中,乙基 4-甲基异噁唑-3-羧酸酯用于各种功能化过程中。例如,它与 5,5-二甲基-1,3-二氧杂环戊烷作为导向基团的侧向锂化说明了其在异噁唑 AMPA 类似物功能化中的作用 (Zhou 和 Natale,1998)。

免疫活性

已经研究了乙基 4-甲基异噁唑-3-羧酸酯的各种衍生物的免疫活性。例如,通过与氯甲酸乙酯缩合制备的一系列 5-氨基-3-甲基异噁唑-4-羧酸酰胺对人外周血单核细胞 (PMBC) 表现出不同的刺激或抑制作用,如 QSAR 研究所支持的 (Ryng、Zimecki、Sonnenberg 和 Mokrosz,1999)。

杀虫和杀菌活性

一项专注于由乙基 3-芳基异噁唑-4-羧酸酯合成 3-芳基-4-芳胺甲基异噁唑衍生物的研究表明,一些合成化合物对蚜虫和粘虫表现出良好的抑制作用,表明具有潜在的杀虫和杀菌活性 (Li 等,2020)。

安全和危害

The safety data sheet for a similar compound, “Ethyl 5-methylisoxazole-4-carboxylate”, indicates that it is a combustible liquid. It advises against food, drug, pesticide, or biocidal product use . Personal protective equipment, including dust masks, eyeshields, and gloves, are recommended when handling this compound .

未来方向

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery program .

属性

IUPAC Name |

ethyl 4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-11-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIAHNBDYLZILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562913 | |

| Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylisoxazole-3-carboxylate | |

CAS RN |

38061-69-7 | |

| Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。